
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)butanamide
Descripción general
Descripción
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)butanamide is a chemical compound that is widely used in scientific research. It is a member of the pyridazine family of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)butanamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and antipyretic effects, this compound has been shown to have other biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which may be beneficial in treating neurodegenerative diseases. It has also been shown to have anxiolytic effects, which may be useful in treating anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)butanamide in lab experiments is its potency and selectivity. It has been shown to have high potency and selectivity for COX-2 inhibition, which makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)butanamide. One area of research could be the development of new synthetic methods that are more efficient and sustainable. Another area of research could be the exploration of its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to investigate its other biochemical and physiological effects, such as its antioxidant and anxiolytic properties.
Aplicaciones Científicas De Investigación
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)butanamide has been extensively used in scientific research due to its diverse range of biological activities. It has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-2-29-19-11-9-18(10-12-19)24-21(27)4-3-15-26-22(28)14-13-20(25-26)16-5-7-17(23)8-6-16/h5-14H,2-4,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMMRVYAXKYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B3414243.png)
![1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B3414251.png)
![1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3414254.png)

![1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3414265.png)
![1-(2,4-difluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3414271.png)
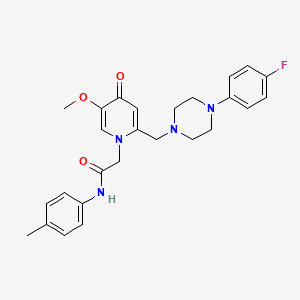
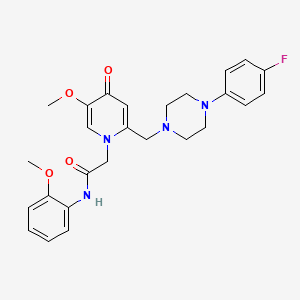
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3414298.png)
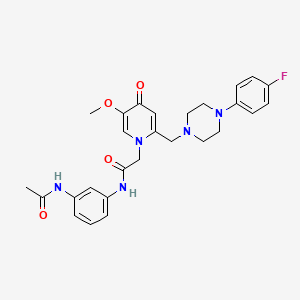
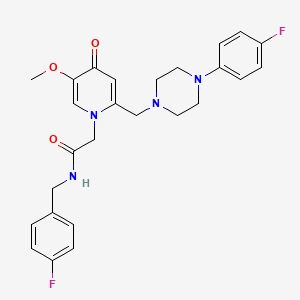
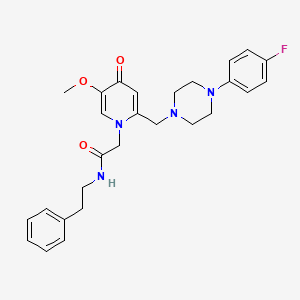
![Benzo[d]thiazol-2-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3414318.png)
![N-(2-chlorobenzyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3414334.png)